molecular formula C15H18N4O2S B12581112 2-({1-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide

2-({1-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide

Cat. No.: B12581112
M. Wt: 318.4 g/mol
InChI Key: CCSHOFVPHRIDGB-UHFFFAOYSA-N
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Description

2-({1-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a benzimidazole core linked to a pyrrolidinyl group through a sulfanyl-acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzimidazole core.

    Formation of the Sulfanyl-Acetamide Bridge: This step involves the reaction of the intermediate compound with a thiol derivative followed by acylation to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole and pyrrolidinyl derivatives.

Scientific Research Applications

2-({1-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Biochemistry: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of 2-({1-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity. The sulfanyl-acetamide bridge can participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-1-pyrrolidinyl)ethyl acetate
  • 1-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole
  • 2-Oxo-2-(1-pyrrolidinyl)ethyl 3-pyrrolidinyl ether

Uniqueness

2-({1-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is unique due to its combination of a benzimidazole core with a pyrrolidinyl group and a sulfanyl-acetamide bridge. This structure provides a versatile platform for chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C15H18N4O2S/c16-13(20)10-22-15-17-11-5-1-2-6-12(11)19(15)9-14(21)18-7-3-4-8-18/h1-2,5-6H,3-4,7-10H2,(H2,16,20)

InChI Key

CCSHOFVPHRIDGB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)N

Origin of Product

United States

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